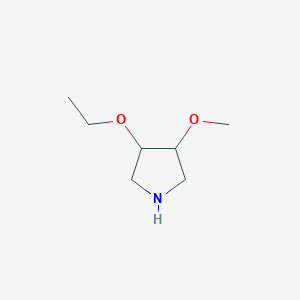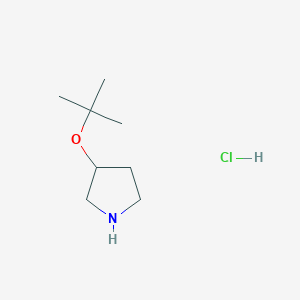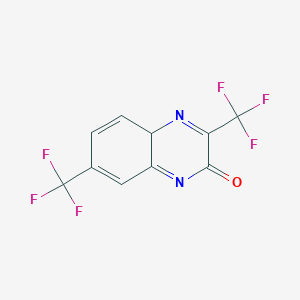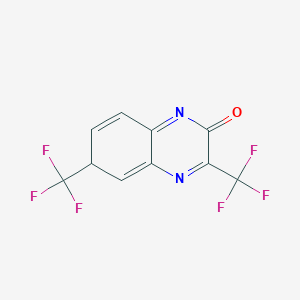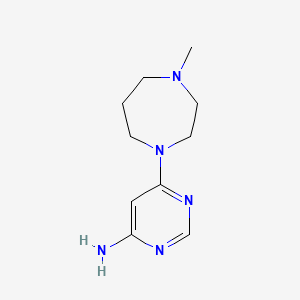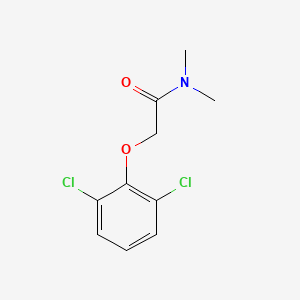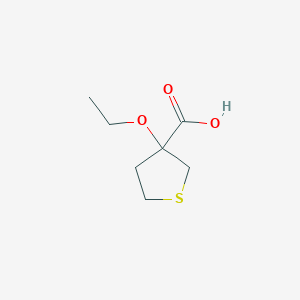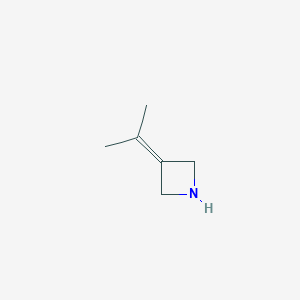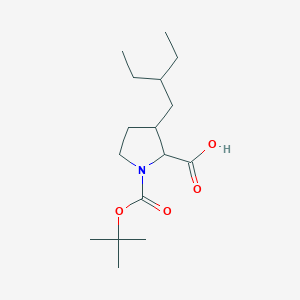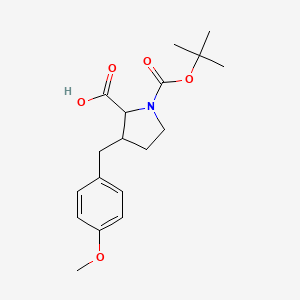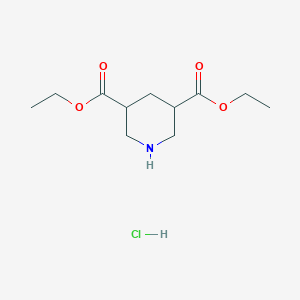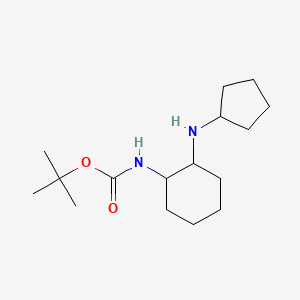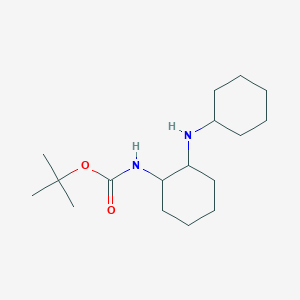![molecular formula C12H16N2O3 B1470022 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1511551-33-9](/img/structure/B1470022.png)
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3/c15-10(13-9-3-1-2-4-9)7-14-6-8(5-12-14)11(16)17/h5-6,9H,1-4,7H2,(H,13,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
Chemical Synthesis Frameworks : This compound and its derivatives are primarily used in chemical synthesis, forming frameworks for more complex chemical structures. For instance, pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones are synthesized through an intermolecular Diels-Alder reaction and a Lewis acid-catalyzed intramolecular carbonyl-ene cyclisation reaction, using related structures (Abualnaja et al., 2016).
Catalytic Cyclization Processes : The compound's derivatives are utilized in catalytic cyclization processes under specific conditions, such as in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine, forming 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014).
Antimicrobial Agent Synthesis : Some derivatives of the compound are synthesized for their potential antimicrobial activities. For example, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and shown to possess good antibacterial and antifungal activity, highlighting the potential of these compounds in medicinal chemistry (Hublikar et al., 2019).
Pharmacological Interest : Derivatives of this compound are also synthesized for their potential pharmacological activities. New substituted 1H-1-pyrrolylcarboxamides have been synthesized via acyl chlorides and have pharmacological significance, with structures characterized by various spectroscopic techniques (Bijev et al., 2003).
Chemical Recyclization Processes : The compound's derivatives are involved in chemical recyclization processes, such as methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacting with phenylhydrazine or benzylhydrazine to form specific carboxylates, with structures confirmed by NMR experiments (Filimonov et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h5-7,10H,1-4,8H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMVHVOCRXWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



